1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone
Description
This compound features a 2,5-dimethylpyrrole core substituted with a 2-methoxyethyl group at the N1 position and a thioether-linked ethanone moiety connected to a 4-methylquinoline group. The presence of the 4-methylquinoline moiety may confer π-π stacking and hydrogen-bonding capabilities, which are critical in drug design .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-14-11-21(22-19-8-6-5-7-17(14)19)26-13-20(24)18-12-15(2)23(16(18)3)9-10-25-4/h5-8,11-12H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTLZARJZCZXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(N(C(=C3)C)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone, also known by its CAS number 671200-68-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 354.47 g/mol |
| Boiling Point | 547.4 ± 50.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.32 ± 0.61 (Predicted) |
These properties suggest a complex structure that may influence its interactions with biological systems.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this pyrrole derivative exhibit significant anticancer activity. For instance, derivatives containing the 2,5-dimethylpyrrole moiety have been shown to suppress cell growth and enhance glucose uptake in cancer cells, which is critical for their survival and proliferation .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves modulation of metabolic pathways associated with ATP production and cell viability. Specifically, one study demonstrated that a similar compound increased intracellular ATP levels while suppressing growth in monoclonal antibody-producing cells . This suggests a potential application in optimizing bioproduction processes in biotechnology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the thioether linkage and the quinoline moiety appears to play a crucial role in the compound's activity against various cancer cell lines .
Case Studies
- Cell Culture Analysis : In a controlled study, cells treated with derivatives of this compound showed improved productivity in monoclonal antibody production by maintaining higher viability rates compared to untreated controls . The addition of this compound led to a 1.5-fold increase in antibody concentration.
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of related compounds on glioma cell lines. The findings indicated that certain derivatives could effectively induce apoptosis without affecting healthy cell lines, suggesting a selective action against cancerous cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, which could be a pathway worth exploring for this compound .
Therapeutic Uses
The compound may also have therapeutic implications in treating metabolic syndromes, including type 2 diabetes and obesity. Similar compounds have been noted to inhibit enzymes involved in glucose metabolism and lipid regulation, suggesting that this compound could also exhibit such properties .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell growth. For example, a study reported that specific structural modifications led to enhanced activity against MCF-7 cells with IC50 values ranging from 1.9 to 7.52 μg/mL . This indicates a strong potential for further development into therapeutic agents.
Pharmacological Research
Pharmacological research has also indicated that compounds with similar structures exhibit significant inhibitory effects on various biological targets. For instance, they may act as inhibitors for enzymes linked to steroid metabolism, which is crucial for conditions like metabolic syndrome . This suggests that 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone could be explored for similar applications.
Data Table: Summary of Findings
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may require palladium-catalyzed cross-coupling (common for quinoline-thioether linkages), contrasting with TDAE-mediated methods () or acid-catalyzed cyclizations ().
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
Key Observations :
- The 4-methylquinoline group in the target compound may target kinase enzymes, unlike pyrazole () or amino-pyrrole () derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
